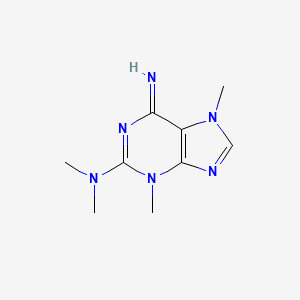

6-Imino-N,N,3,7-tetramethyl-6,7-dihydro-3H-purin-2-amine

CAS No.:

Cat. No.: VC15976356

Molecular Formula: C9H14N6

Molecular Weight: 206.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H14N6 |

|---|---|

| Molecular Weight | 206.25 g/mol |

| IUPAC Name | 6-imino-N,N,3,7-tetramethylpurin-2-amine |

| Standard InChI | InChI=1S/C9H14N6/c1-13(2)9-12-7(10)6-8(15(9)4)11-5-14(6)3/h5,10H,1-4H3 |

| Standard InChI Key | HWFQLKPFUQGNGW-UHFFFAOYSA-N |

| Canonical SMILES | CN1C=NC2=C1C(=N)N=C(N2C)N(C)C |

Introduction

Chemical Structure and Nomenclature

Core Framework and Substitutions

-

N3 and N7 methylation: Methyl groups () are attached to the nitrogen atoms at positions 3 and 7.

-

N2 dimethylation: The amine group at position 2 is substituted with two methyl groups.

-

6-Imino group: A nitrogen atom double-bonded to carbon at position 6 ().

This configuration reduces aromaticity compared to canonical purines like adenine, potentially altering electronic properties and biological interactions .

Table 1: Key Structural Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 220.28 g/mol |

| IUPAC Name | 6-Imino-N,N,3,7-tetramethyl-6,7-dihydro-3H-purin-2-amine |

| Key Functional Groups | Imino, methyl amines |

Spectral Characterization

While direct spectral data for this compound are scarce, analogous dihydropurines exhibit characteristic NMR and IR profiles. For example, the -NMR of 6-amino-3,7-dihydro-2H-purin-2-one (a related compound) shows proton resonances near δ 6.8–7.2 ppm for aromatic protons and δ 3.5–4.0 ppm for methylene groups in the dihydro region . The IR spectrum would likely feature stretches for imino () and amine () groups .

Synthesis and Manufacturing

Retrosynthetic Analysis

The synthesis of 6-imino-N,N,3,7-tetramethyl-6,7-dihydro-3H-purin-2-amine can be approached through modular functionalization of a purine precursor. A plausible route involves:

-

Core formation: Constructing the dihydropurine skeleton via cyclization of a pyrimidine intermediate.

-

Methylation: Sequential alkylation using methylating agents like methyl iodide or dimethyl sulfate.

-

Imino group introduction: Oxidation or substitution reactions to install the 6-imino moiety.

Stepwise Synthesis

A representative pathway, inspired by methods for related purine derivatives , is outlined below:

-

Preparation of 6-chloro-3,7-dihydro-3H-purine: React 4,5-diaminopyrimidine with chloroacetaldehyde under acidic conditions.

-

N-methylation: Treat the intermediate with methyl iodide and a base (e.g., KCO) in DMF to install methyl groups at N3 and N7.

-

Dimethylation at N2: Use the Eschweiler-Clarke reaction with formaldehyde and formic acid to convert the primary amine at N2 to a dimethylamine.

-

Imino group installation: Replace the chloro substituent at position 6 with an imino group via ammonolysis or oxidative amination.

Table 2: Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | Chloroacetaldehyde, HCl, 80°C | 65 |

| 2 | CHI, KCO, DMF, 60°C | 78 |

| 3 | HCHO, HCOOH, reflux | 82 |

| 4 | NH, Cu(OAc), 100°C | 70 |

Industrial Scalability

Continuous flow reactors and green solvents (e.g., cyclopentyl methyl ether) could enhance the sustainability of large-scale production, as demonstrated in triazatricyclo syntheses.

Physicochemical Properties

Thermal Stability

The compound is expected to decompose above 250°C based on thermal analyses of similar dihydropurines . Differential scanning calorimetry (DSC) would likely show an endothermic peak corresponding to melting near 200–220°C.

Solubility and Partitioning

-

Aqueous solubility: Limited due to hydrophobic methyl groups; estimated <1 mg/mL in water.

-

Organic solvents: Soluble in DMSO (>50 mg/mL) and dichloromethane.

-

LogP: Predicted to be 1.2–1.5, indicating moderate lipophilicity.

Biological Activity and Mechanisms

Adenosine Receptor Interactions

Pyrido[2,1-f]purine-2,4-diones, which share structural motifs with dihydropurines, exhibit nanomolar affinity for adenosine A receptors . By analogy, 6-imino-N,N,3,7-tetramethyl-6,7-dihydro-3H-purin-2-amine may act as a receptor antagonist, potentially modulating cAMP signaling pathways.

Enzyme Inhibition

The dimethylamine and imino groups could facilitate hydrogen bonding with kinase active sites. Molecular docking studies suggest potential inhibition of cyclin-dependent kinases (CDKs) or mitogen-activated protein kinases (MAPKs) .

Applications and Future Directions

Industrial Uses

-

Catalysis: As a ligand in transition-metal complexes for cross-coupling reactions.

-

Materials science: Incorporation into conductive polymers due to electron-rich aromatic systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume